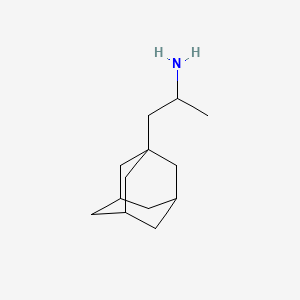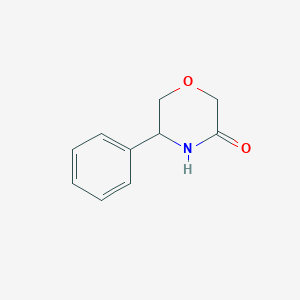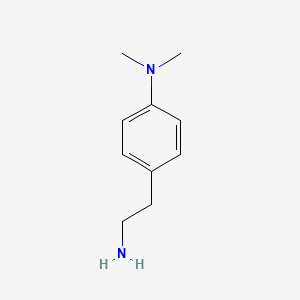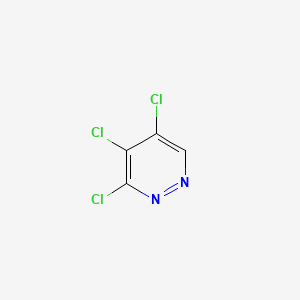
3,4,5-Trichloropyridazine
Übersicht
Beschreibung
3,4,5-Trichloropyridazine is a chemical compound with the CAS Number: 14161-11-6 . It has a molecular weight of 183.42 . The IUPAC name for this compound is 3,4,5-trichloropyridazine . It is a solid substance at ambient temperature .
Synthesis Analysis
The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . The 4-OMe compound was isolated from the reaction mixture and the 3-OMe compound was synthesized independently . Further methoxylation of these compounds was also investigated in order to prepare various substituted pyridazines .Molecular Structure Analysis
The molecular formula of 3,4,5-Trichloropyridazine is C4HCl3N2 . The InChI Code for this compound is 1S/C4HCl3N2/c5-2-1-8-9-4(7)3(2)6/h1H . The InChI key is GBAOOJAWDCNOGO-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . The 4-OMe compound was isolated from the reaction mixture and the 3-OMe compound was synthesized independently . Further methoxylation of these compounds was also investigated in order to prepare various substituted pyridazines .Physical And Chemical Properties Analysis
3,4,5-Trichloropyridazine is a solid substance at ambient temperature . It has a boiling point of 54-61 .Wissenschaftliche Forschungsanwendungen
Chemical Research
3,4,5-Trichloropyridazine is often used in chemical research due to its unique structure and properties . Its molecular formula is C4HCl3N2 and it has a molecular weight of 183.42 . It’s commonly used in the synthesis of other chemical compounds .
Dermatological Studies
3,4,5-Trichloropyridazine has been studied for its potential to induce contact sensitization . In a study, it was assessed in the guinea pig maximization test of Magnusson and Kligman and also in the closed patch test described by Buehler .
Irritant Studies
This compound has been observed to cause primary irritant dermatitis . In one case, a chemist developed a primary irritant dermatitis on their hands after accidental exposure to 3,4,5-Trichloropyridazine .
Safety Testing
3,4,5-Trichloropyridazine is also used in safety testing. It has been classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause irritation to the eyes, skin, and respiratory system .
Safety and Hazards
3,4,5-Trichloropyridazine is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Mode of Action
It has been observed that the compound can induce contact sensitization, as assessed in the guinea pig maximization test of magnusson and kligman and also in the closed patch test described by buehler .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
It has been observed to cause a primary irritant dermatitis after accidental exposure . Healing was rapid in comparison to a report on 3,4,6-trichloropyridazine toxicity .
Eigenschaften
IUPAC Name |
3,4,5-trichloropyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-8-9-4(7)3(2)6/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAOOJAWDCNOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931141 | |
| Record name | 3,4,5-Trichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloropyridazine | |
CAS RN |
14161-11-6, 873-40-5 | |
| Record name | 3,4,5-Trichloropyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14161-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloropyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trichloropyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014161116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14161-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trichloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRICHLOROPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ESP23PLR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic pathways to obtain 3,4,5-Trichloropyridazine derivatives?
A1: 3,4,5-Trichloropyridazine serves as a versatile starting material for various substituted pyridazines. Research highlights its use in synthesizing:
- Methoxypyridazines: Reacting 3,4,5-Trichloropyridazine with sodium methoxide leads to the formation of dichloromonomethoxypyridazines. [] Further methoxylation reactions allow access to diverse substituted pyridazines. [, ]
- Imidazopyridazines: Researchers synthesized imidazopyridazine analogs of the anticonvulsant 9-(2-fluorobenzyl)-6-methylamino-9H-purine starting from 3,4,5-Trichloropyridazine. [] This involved a multi-step process to build the imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine ring systems. []
- Triazolopyridazines: Synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines utilizes 3,4,5-Trichloropyridazine as a precursor. [] This involves reacting the trichloropyridazine with pyrrolidine followed by cyclization reactions to construct the triazolopyridazine core. []
- Benzodioxinopyridazines: A novel synthesis of [, ]benzodioxinopyridazines involves the fusion of catechol derivatives with 3,4,5-Trichloropyridazine. [] This method provides access to both [, ]benzodioxino[2,3-c]pyridazines and [, ]benzodioxino[2,3-d]pyridazines. []
Q2: Has 3,4,5-Trichloropyridazine been implicated in any significant biological activities?
A2: While 3,4,5-Trichloropyridazine itself has not been extensively studied for biological activity, its derivatives show promise in medicinal chemistry:
- Anticonvulsant Activity: Imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine analogs, synthesized from 3,4,5-Trichloropyridazine, were investigated for anticonvulsant activity. []
- Antiarrhythmic Properties: Research indicates that a 5-chloro-4-amino-substituted derivative of 3(2H)-pyridazinone, synthesized from 3,4,5-Trichloropyridazine, exhibits antiarrhythmic properties and might prevent ventricular and auricular fibrillations. []
Q3: What spectroscopic techniques aid in the characterization of 3,4,5-Trichloropyridazine and its derivatives?
A3: Vibrational spectroscopy plays a crucial role in characterizing 3,4,5-Trichloropyridazine:
- Infrared and Raman Spectroscopy: Researchers recorded infrared and Raman spectra of 3,6-dichloropyridazine and 3,4,5-trichloropyridazine in solid phase and various solvents. [] This data provided insights into the vibrational modes and structural features of these compounds. []
Q4: Have computational methods been employed to study 3,4,5-Trichloropyridazine?
A4: Yes, computational chemistry methods have been used to investigate the structural and vibrational properties of 3,4,5-Trichloropyridazine and its derivatives:
- Geometry Optimization and Frequency Calculations: Researchers used Hartree−Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) methods to predict the geometries, harmonic frequencies, and force fields of 3,6-dichloropyridazine and 3,4,5-trichloropyridazine. [] They employed various basis sets, including 3-21G, 6-31G, 6-31G, and 6-311G, to achieve accurate predictions. []
- High-Level Calculations for Structural Analysis: Coupled cluster calculations, specifically CCSD and CCSD(T), using the 6-311G** basis set, were performed to evaluate the geometries of pyridazine and 3,6-dichloropyridazine, allowing for a detailed structural analysis of these systems. []
- Force Field Scaling for Spectral Analysis: The B3LYP/6-31G* force field was selected and scaled to achieve a good fit between the calculated wavenumbers and the experimentally observed ones. [] This approach highlights the use of computational methods to support and interpret experimental spectroscopic data. []
Q5: Are there any known toxicological concerns associated with 3,4,5-Trichloropyridazine?
A5: * Skin Irritation: A case study reported a chemist experiencing primary irritant dermatitis due to accidental exposure to 3,4,5-Trichloropyridazine. [] The dermatitis resolved within 14 days with treatment. []* Contact Sensitization: Guinea pig studies demonstrated that 3,4,5-Trichloropyridazine can induce contact sensitization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

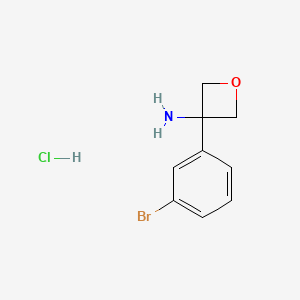
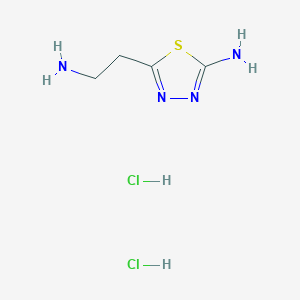
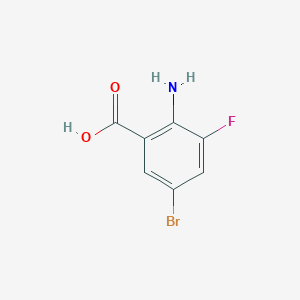

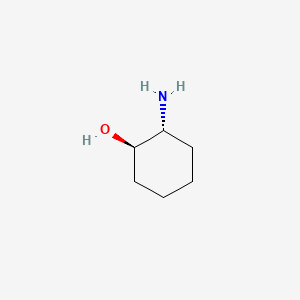
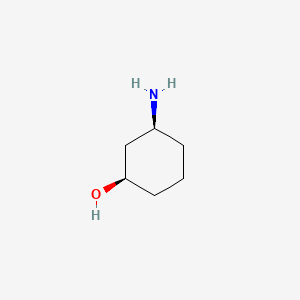
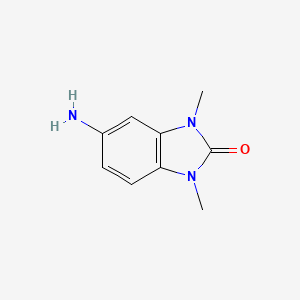
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)
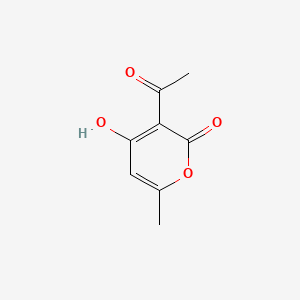
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3021577.png)
